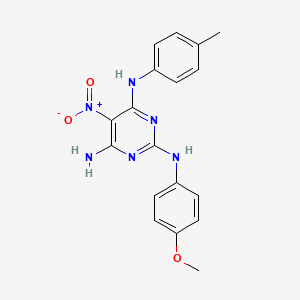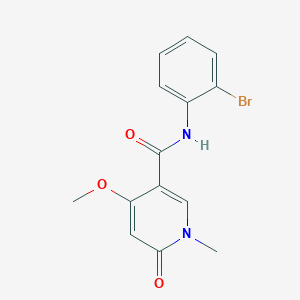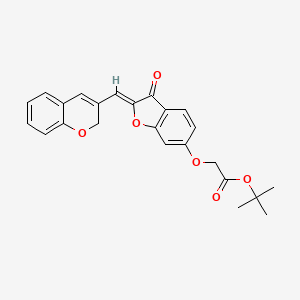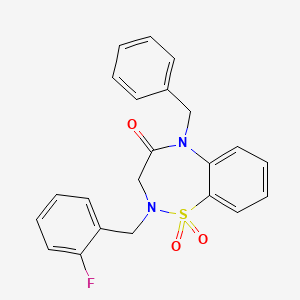![molecular formula C26H23ClN4O3 B2499538 2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941950-39-6](/img/no-structure.png)
2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C26H23ClN4O3 and its molecular weight is 474.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Applications
- 2-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine, a related compound, has been studied for its hydrogen-bonded chains and crystal structures. These compounds are isostructural and are linked into chains by C-H...pi(arene) hydrogen bonds, indicating their potential use in structural chemistry and material science (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).
Antimicrobial and Anticancer Applications
- Compounds similar to 2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one have shown promising antimicrobial and anticancer properties. For example, novel pyrazole derivatives have exhibited higher anticancer activity than doxorubicin, a reference drug, and good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Potential in Diabetes Management
- Pyrazole-based heterocycles attached to sugar moieties have been synthesized and shown moderate anti-diabetic activity in urinary glucose excretion method, suggesting potential applications in diabetes management (Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022).
Antioxidant Activity
- Tetra-substituted pyrazolines, structurally related to this compound, have shown potent antioxidant activity, suggesting potential applications in oxidative stress-related conditions (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa, & Kumar, 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of the pyrazolo[1,5-a]pyrazine ring system followed by the introduction of the 4-chlorophenyl and 2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl substituents.", "Starting Materials": [ "2-aminopyrazole", "4-chlorobenzaldehyde", "ethyl acetoacetate", "4-isopropoxybenzaldehyde", "2-bromo-5-methyl-4-(methylsulfonyl)pyridine", "potassium carbonate", "copper(I) iodide", "palladium(II) acetate", "triethylamine", "N,N-dimethylformamide", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ethyl acetate", "hexanes" ], "Reaction": [ "Synthesis of 2-(4-isopropoxyphenyl)-5-methyloxazole-4-carbaldehyde by reacting 4-isopropoxybenzaldehyde with 2-bromo-5-methyl-4-(methylsulfonyl)pyridine in the presence of potassium carbonate and copper(I) iodide in N,N-dimethylformamide.", "Synthesis of 2-(4-isopropoxyphenyl)-5-methyloxazole-4-carboxylic acid by hydrolyzing the aldehyde with sodium hydroxide in water.", "Synthesis of ethyl 2-(4-isopropoxyphenyl)-5-methyloxazole-4-carboxylate by reacting the carboxylic acid with ethyl acetoacetate in the presence of acetic acid and triethylamine.", "Synthesis of 2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl pyrazolo[1,5-a]pyrazine by reacting 2-aminopyrazole with ethyl 2-(4-isopropoxyphenyl)-5-methyloxazole-4-carboxylate in the presence of palladium(II) acetate and triethylamine in N,N-dimethylformamide.", "Synthesis of 2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one by reacting 2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl pyrazolo[1,5-a]pyrazine with 4-chlorobenzaldehyde in the presence of acetic acid and sodium chloride in ethyl acetate and hexanes." ] } | |
CAS-Nummer |
941950-39-6 |
Molekularformel |
C26H23ClN4O3 |
Molekulargewicht |
474.95 |
IUPAC-Name |
2-(4-chlorophenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C26H23ClN4O3/c1-16(2)33-21-10-6-19(7-11-21)25-28-23(17(3)34-25)15-30-12-13-31-24(26(30)32)14-22(29-31)18-4-8-20(27)9-5-18/h4-14,16H,15H2,1-3H3 |
InChI-Schlüssel |
VBAQUUQCUCRSJW-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(2-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2499459.png)

![2-[(2-chloro-6-fluorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2499461.png)
![11-[2-(2-fluorophenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2499463.png)




![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]pyrrolidine](/img/structure/B2499469.png)
![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide](/img/structure/B2499476.png)
![2-[5-(3,3,3-Trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine](/img/structure/B2499477.png)
